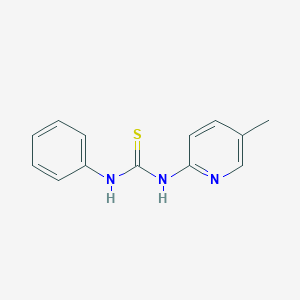
1-(5-Methylpyridin-2-yl)-3-phenylthiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Methylpyridin-2-yl)-3-phenylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a pyridine ring substituted with a methyl group at the 5-position and a phenyl group attached to the thiourea moiety. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)-3-phenylthiourea typically involves the reaction of 5-methyl-2-aminopyridine with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
5-Methyl-2-aminopyridine+Phenyl isothiocyanate→this compound
The reaction mixture is usually stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). The product is then isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
1-(5-Methylpyridin-2-yl)-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
科学研究应用
1-(5-Methylpyridin-2-yl)-3-phenylthiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Agriculture: The compound is explored for its herbicidal and pesticidal properties, contributing to crop protection and pest management.
Material Science: It is used in the synthesis of novel materials with specific electronic and optical properties, such as conducting polymers and organic semiconductors.
Biological Studies: The compound is investigated for its role in enzyme inhibition and protein binding, providing insights into biochemical pathways and molecular interactions.
作用机制
The mechanism of action of 1-(5-Methylpyridin-2-yl)-3-phenylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins, influencing protein function and signaling pathways.
相似化合物的比较
Similar Compounds
1-(2-Pyridyl)-3-phenylthiourea: Similar structure but lacks the methyl group on the pyridine ring.
1-(4-Methylpyridin-2-yl)-3-phenylthiourea: Methyl group is at the 4-position instead of the 5-position.
1-(5-Methylpyridin-2-yl)-3-(4-methylphenyl)thiourea: Additional methyl group on the phenyl ring.
Uniqueness
1-(5-Methylpyridin-2-yl)-3-phenylthiourea is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its electronic properties and reactivity. This structural feature may result in distinct biological activities and chemical behavior compared to its analogs.
属性
CAS 编号 |
53385-82-3 |
|---|---|
分子式 |
C13H13N3S |
分子量 |
243.33 g/mol |
IUPAC 名称 |
1-(5-methylpyridin-2-yl)-3-phenylthiourea |
InChI |
InChI=1S/C13H13N3S/c1-10-7-8-12(14-9-10)16-13(17)15-11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16,17) |
InChI 键 |
ZKZLRESTVSYVON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-iodo-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B12448529.png)
![1-[ethyl(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12448533.png)
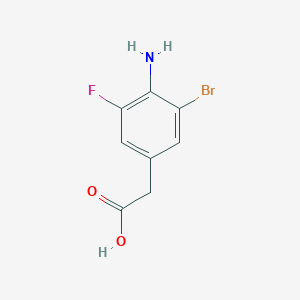

![4-Methyl-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B12448539.png)

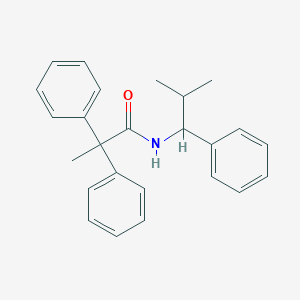
![(2E)-2-[(2-ethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12448569.png)
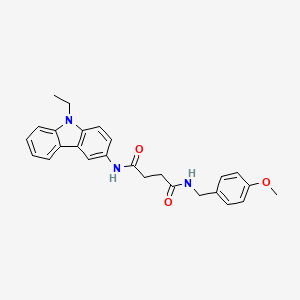
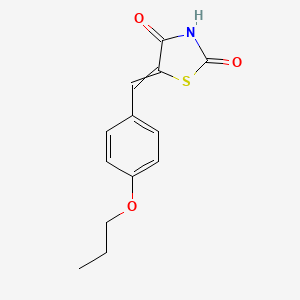
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}ethanol hydrochloride](/img/structure/B12448584.png)
![N-[4-(cyanomethyl)phenyl]-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12448595.png)
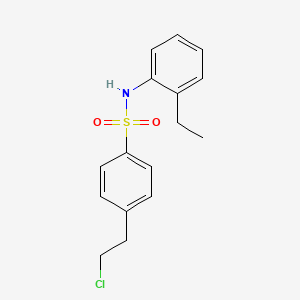
![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
